Raloxifene Dimer

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Raloxifene is a second-generation selective estrogen receptor modulator (SERM) that mediates anti-estrogenic effects on breast and uterine tissues, and estrogenic effects on bone, lipid metabolism, and blood coagulation . It is used to prevent and treat osteoporosis and reduce the risk of invasive breast cancer in high-risk postmenopausal women .

Synthesis Analysis

During the synthesis of the bulk drug Raloxifene hydrochloride, eight impurities were observed, four of which were found to be new . All of the impurities were detected using the gradient high performance liquid chromatographic (HPLC) method .

Chemical Reactions Analysis

During the synthesis of Raloxifene hydrochloride, eight impurities were observed, four of which were found to be new . These impurities were detected using the gradient high performance liquid chromatographic (HPLC) method .

Physical and Chemical Properties Analysis

Preformulation studies were carried out to evaluate drug-excipient compatibility of various adjuvants commonly used for NLC preparation . Solubility studies were conducted according to the physical-chemical characteristics of each excipient .

Applications De Recherche Scientifique

Formation and Analysis

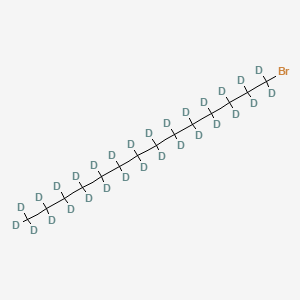

Raloxifene, a polyaromatic compound, forms a homo-dimer when incubated with CYP3A4, distinct from the homo-dimer formed by peroxidase enzymes. This dimerization is a result of two raloxifene molecules binding simultaneously within the active site of a catalytically competent P450 enzyme (Davis et al., 2011).

Oxidation Mechanism

Raloxifene undergoes oxidation to form reactive phenoxyl radicals, leading to different final products in various pH media. The oxidation mechanism of raloxifene involves a complex electrochemical-chemical mechanism, contributing to our understanding of its oxidative metabolism and chemical toxicology (Li et al., 2013).

Transcriptional Activities

Raloxifene exhibits targeted antiestrogenicity in breast and uterus but acts as an agonist in bone and liver. It binds both estrogen receptors alpha and beta. The binding behavior of raloxifene to estrogen receptors and its effects on DNA binding and transactivation have been studied, contributing to our understanding of its molecular mechanisms (Jisa et al., 2001).

Drug Quality Control

A high-performance liquid chromatography (HPLC) method has been developed for the detection of raloxifene hydrochloride, applicable for routine quality control and potentially useful for in vitro metabolism experiments (Trontelj et al., 2005).

Bone Material Properties

Raloxifene improves intrinsic toughness in both canine and human cortical bone beams, independent of living cells. This effect appears to be mediated by an increase in matrix-bound water, altering the transfer of load between the collagen matrix and the mineral crystals (Gallant et al., 2014).

Breast Cancer Therapy

Raloxifene-loaded liposomes and cochleates have been developed, showing high antitumor activity and inhibition of MMP-2 enzyme, offering potential for new treatment alternatives in cancer therapy (Ağardan et al., 2016).

Transdermal Application

Raloxifene hydrochloride-loaded transfersomes for transdermal delivery have been optimized, offering a superior alternative to oral delivery and overcoming the poor bioavailability issue (Mahmood et al., 2014).

Novel CB2 Inverse Agonist

Raloxifene has been identified as a novel CB2 inverse agonist, suggesting potential for repurposing this drug for indications where CB2 is a target and providing new mechanisms of action for its therapeutic effects (Kumar & Song, 2013).

Mécanisme D'action

Target of Action

Raloxifene is a selective estrogen receptor modulator (SERM) that primarily targets estrogen receptors . It mediates anti-estrogenic effects on breast and uterine tissues, and estrogenic effects on bone, lipid metabolism, and blood coagulation . The primary role of these targets is to regulate the balance of estrogenic and anti-estrogenic effects in different tissues .

Mode of Action

Raloxifene acts as both an estrogen agonist and antagonist via differential effects on the tissue-specific estrogen receptors . It exhibits tissue-specific effects distinct from estradiol . In bone tissue, it acts like an estrogen agonist to prevent bone loss . In breast and uterine tissues, it has estrogen antagonist activity to block some estrogen effects .

Biochemical Pathways

Raloxifene’s action affects several biochemical pathways. It has been shown to modulate cell metabolic pathways, preventing the intracellular invasion of pathogenic bacteria . It also demonstrates efficacy in treating viral infections by interacting with viral proteins and activating protective estrogen receptor-mediated mechanisms in the host cells .

Pharmacokinetics

Raloxifene is metabolized predominantly by CYP3A4 in human liver microsomes . About 95% of raloxifene and its glucuronide metabolites are bound to plasma proteins . Its bioavailability is 2% , and it has a half-life of 28 hours for a single dose and 33 hours for multiple doses .

Result of Action

The main effects of raloxifene are to preserve the bone mineral density and decrease the risk of breast cancer in postmenopausal women . It has a negligible effect on altering the development and progression of breast cancer itself .

Action Environment

The action, efficacy, and stability of raloxifene can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. Co-administration of apigenin with raloxifene resulted in an increase in the bioavailability of raloxifene . Furthermore, the efficacy of raloxifene against viral infections such as SARS-CoV-2 may vary depending on the specific viral strain .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Raloxifene Dimer, like its parent compound raloxifene, interacts with various enzymes and proteins. It has been shown to have significant affinity for the Spike protein of SARS-CoV-2 . It also interacts with estrogen receptors, exerting both estrogenic and anti-estrogenic effects depending on the tissue .

Cellular Effects

This compound has been shown to have various effects on cells. For instance, it has been found to have a beneficial effect against viral infection due to its ability to interact with viral proteins and activate protective estrogen receptor-mediated mechanisms in host cells . In addition, raloxifene has been shown to have effects on bone cells, helping to prevent and treat osteoporosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It does not directly affect Spike/ACE2 interaction or viral internalization in infected cell lines . It can also counteract Spike-mediated ADAM17 activation in human pulmonary cells . As a SERM, raloxifene exerts its effects through selective interaction with estrogen receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been shown to control the release of raloxifene in in vitro studies . It has also been shown to have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been shown to reduce blood pressure in hypertensive animals after ovarian hormone deprivation . It has also been shown to improve lumbar spine bone mineral density and attenuate total hip bone mineral density loss in a rabbit model of menopause .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is extensively conjugated in rat intestine and liver microsomes, with intestinal metabolism playing a more important role in the presystemic metabolism than the liver .

Transport and Distribution

This compound is widely distributed in the tissues .

Subcellular Localization

It is known that the parent compound raloxifene is a selective estrogen receptor modulator, suggesting that it may be localized to areas of the cell where estrogen receptors are present .

Propriétés

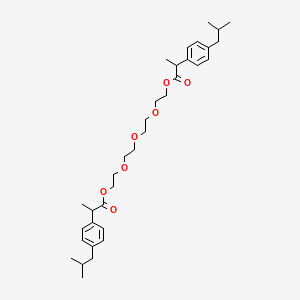

| { "Design of the Synthesis Pathway": "The synthesis pathway of Raloxifene Dimer involves the coupling of two molecules of Raloxifene through a linker.", "Starting Materials": ["Raloxifene", "Linker", "Coupling reagents"], "Reaction": [ "Raloxifene is functionalized with a linker through a suitable reaction, such as amidation or esterification.", "The linker-functionalized Raloxifene is then coupled with another molecule of Raloxifene using coupling reagents, such as DCC and DMAP.", "The final product, Raloxifene Dimer, is obtained after purification and characterization by various analytical techniques." ] } | |

Numéro CAS |

618902-12-8 |

Formule moléculaire |

C56H52N2O8S2 |

Poids moléculaire |

945.158 |

Nom IUPAC |

[6-hydroxy-7-[6-hydroxy-2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-7-yl]-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone |

InChI |

InChI=1S/C56H52N2O8S2/c59-39-15-7-37(8-16-39)53-47(51(63)35-11-19-41(20-12-35)65-33-31-57-27-3-1-4-28-57)43-23-25-45(61)49(55(43)67-53)50-46(62)26-24-44-48(54(68-56(44)50)38-9-17-40(60)18-10-38)52(64)36-13-21-42(22-14-36)66-34-32-58-29-5-2-6-30-58/h7-26,59-62H,1-6,27-34H2 |

Clé InChI |

YRRTXEHIDQKSOF-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4C5=C(C=CC6=C5SC(=C6C(=O)C7=CC=C(C=C7)OCCN8CCCCC8)C9=CC=C(C=C9)O)O)O)C1=CC=C(C=C1)O |

Synonymes |

[6,6’-Dihydroxy-2,2’-bis(4-hydroxyphenyl)[7,7’-bibenzo[b]thiophene]-3,3’-diyl]bis[[4-[2-(1-piperidinyl)ethoxy]phenyl]methanone |

Origine du produit |

United States |

Q1: What is the significance of identifying Raloxifene Dimer as an impurity in Raloxifene Hydrochloride?

A1: Identifying and characterizing impurities like this compound is crucial for several reasons:

Q2: What information is available about the structural characterization of this compound?

A2: The research paper mentions the identification of this compound as one of the eight impurities found in Raloxifene Hydrochloride. [] While the paper doesn't provide the exact molecular formula, weight, or detailed spectroscopic data for this compound, it indicates that these were determined during the characterization process. The study utilized techniques like LCMS, IR, NMR, and Mass spectroscopy to characterize the impurity. [] Further research and publications might provide more detailed information on the structural aspects of this dimer.

Q3: How was this compound identified and quantified in the Raloxifene Hydrochloride samples?

A3: The researchers utilized a gradient high-performance liquid chromatography (HPLC) method to detect and quantify this compound and other impurities in Raloxifene Hydrochloride samples. [] They were able to identify the dimer even at low concentrations (0.05 - 0.1% area percentage). [] The study then employed LCMS to determine the mass number of the impurity, further confirming its identity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl (2Z)-2-[(3aS,4S,7aS)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ylidene]acetate](/img/structure/B565778.png)

![tert-butyl-[(4R,5E,7E)-8-iodo-1-trimethylsilylocta-5,7-dien-1-yn-4-yl]oxy-diphenylsilane](/img/structure/B565785.png)

![(2R)-2-[Tert-butyl(diphenyl)silyl]oxybutan-1-ol](/img/structure/B565794.png)

![(1R)-1-[(5R)-3,6-Dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl]-2-methylpropan-1-ol](/img/structure/B565796.png)